molecular formula C10H13N3O B1306372 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine CAS No. 957503-20-7

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1306372
CAS No.: 957503-20-7
M. Wt: 191.23 g/mol
InChI Key: ZDWMQSHAQXXRPM-UHFFFAOYSA-N
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Description

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine is an organic compound that features both furan and pyrazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method includes the use of 1-furan-2-yl-ethanol and 5-methyl-2H-pyrazole-3-carboxylic acid as starting materials. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, followed by amination using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine is unique due to the combination of furan and pyrazole rings, which imparts distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMQSHAQXXRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227153
Record name 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957503-20-7
Record name 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957503-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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